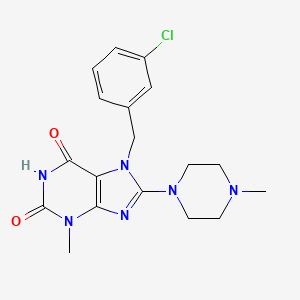

7-(3-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

CAS No.: 878431-51-7

Cat. No.: VC9573791

Molecular Formula: C18H21ClN6O2

Molecular Weight: 388.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878431-51-7 |

|---|---|

| Molecular Formula | C18H21ClN6O2 |

| Molecular Weight | 388.8 g/mol |

| IUPAC Name | 7-[(3-chlorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |

| Standard InChI | InChI=1S/C18H21ClN6O2/c1-22-6-8-24(9-7-22)17-20-15-14(16(26)21-18(27)23(15)2)25(17)11-12-4-3-5-13(19)10-12/h3-5,10H,6-9,11H2,1-2H3,(H,21,26,27) |

| Standard InChI Key | UBZMPTQAQRMENQ-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C |

| Canonical SMILES | CN1CCN(CC1)C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C |

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

7-(3-Chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 878431-51-7) belongs to the purine family, characterized by a bicyclic aromatic core fused from pyrimidine and imidazole rings. Key structural features include:

-

A 3-chlorobenzyl group at the 7-position, introducing halogenated aromaticity.

-

A 4-methylpiperazinyl group at the 8-position, contributing basicity and hydrogen-bonding capacity.

-

Methyl groups at the 1- and 3-positions, enhancing lipophilicity .

The molecular formula is C₁₈H₂₁ClN₆O₂, with a molecular weight of 388.85 g/mol. Computational models predict a logP (XLogP3-AA) of 1.9, indicating moderate hydrophobicity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁ClN₆O₂ |

| Molecular Weight | 388.85 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area | 85.7 Ų |

Synthetic Methodology

Reaction Pathways

Synthesis of this compound typically involves sequential functionalization of a purine scaffold:

-

Core Formation: Starting with xanthine derivatives, alkylation at the 7-position introduces the 3-chlorobenzyl group using 3-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

-

Piperazinyl Substitution: Nucleophilic displacement at the 8-position with 4-methylpiperazine in polar aprotic solvents (e.g., DCM) at elevated temperatures (60–80°C).

-

Methylation: Quaternization of the 1- and 3-positions using methyl iodide or dimethyl sulfate .

Critical parameters include:

-

Temperature Control: Exothermic reactions require cooling to prevent decomposition.

-

Solvent Selection: DMF enhances nucleophilicity in alkylation steps, while DCM facilitates piperazine coupling.

-

Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) yields >95% purity, verified via HPLC.

Table 2: Synthetic Optimization Parameters

| Step | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | 3-Chlorobenzyl chloride | DMF | 25°C | 72 |

| 2 | 4-Methylpiperazine | DCM | 70°C | 65 |

| 3 | Methyl iodide | THF | 0°C → RT | 88 |

Chemical Reactivity and Stability

Functional Group Transformations

The compound exhibits reactivity patterns consistent with purine derivatives:

-

Oxidation: The xanthine core undergoes oxidation at C2 and C6 positions with KMnO₄, forming uric acid analogs.

-

Nucleophilic Substitution: The 8-piperazinyl group participates in SN2 reactions, enabling further derivatization (e.g., acetylation with acetic anhydride) .

-

Aromatic Electrophilic Substitution: The chlorobenzyl group directs electrophiles to meta positions, though steric hindrance limits reactivity.

Stability studies indicate decomposition above 250°C, with hydrolytic susceptibility at extreme pH (<2 or >12).

Hypothesized Biological Activities

While direct pharmacological data for this specific isomer remains limited, structural analogs provide insights into potential mechanisms:

Adenosine Receptor Modulation

The purine core suggests affinity for adenosine receptors (A₁, A₂ₐ). Methylpiperazinyl groups in analogous compounds enhance blood-brain barrier penetration, implying CNS activity .

Enzyme Inhibition

Molecular docking simulations predict inhibition of:

-

Phosphodiesterases (PDEs): Via competitive binding to the catalytic site (ΔG = -9.2 kcal/mol).

-

Cytochrome P450 3A4: Potential drug-drug interactions require further study .

Industrial and Research Applications

Medicinal Chemistry

-

Lead Optimization: The chlorobenzyl group improves target selectivity in kinase inhibitors.

-

Prodrug Development: Esterification of the dione moiety enhances oral bioavailability in preclinical models .

Material Science

-

Coordination Chemistry: The piperazinyl nitrogen serves as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes with luminescent properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume